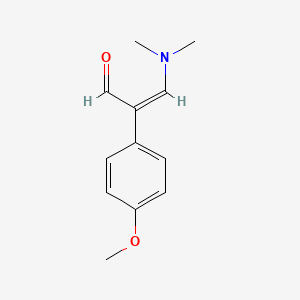

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein

Descripción general

Descripción

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group, a methoxyphenyl group, and an enal (a conjugated aldehyde) configuration. The (Z)-configuration indicates the specific geometric isomerism around the double bond, which can influence the compound’s reactivity and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein typically involves the condensation of 4-methoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Temperature: Mild heating around 50-70°C

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, reflux conditions

Major Products Formed

Oxidation: 3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid

Reduction: 3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal: The (E)-isomer of the compound, differing in the geometric configuration around the double bond.

3-(dimethylamino)-2-(4-methoxyphenyl)propanoic acid: The oxidized form of the compound.

3-(dimethylamino)-2-(4-methoxyphenyl)propan-1-ol: The reduced form of the compound.

Uniqueness

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions compared to its (E)-isomer. This configuration may result in different biological activities and chemical properties, making it a valuable compound for various applications.

Actividad Biológica

3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a dimethylamino group and a methoxyphenyl moiety, which are known to influence its reactivity and interactions with biological targets. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

The presence of the α,β-unsaturated carbonyl group in acrolein derivatives allows them to act as Michael acceptors, which can covalently modify nucleophilic sites on proteins, thereby altering their functions.

This compound primarily acts through the following mechanisms:

- Covalent Modification : The α,β-unsaturated carbonyl group can react with nucleophilic amino acid residues (e.g., cysteine, serine) in proteins, leading to covalent modifications that affect protein function and signaling pathways .

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes by forming stable adducts, which can lead to altered metabolic pathways and cellular responses .

Biological Targets

Research indicates that this compound interacts with several biological targets:

- Proteases : It has been identified as a potential inhibitor of viral proteases, which are critical for viral replication. The compound's ability to form covalent bonds with key residues in these enzymes suggests its utility in antiviral drug development .

- Kinases : The compound may also inhibit specific kinases involved in cell signaling pathways, leading to changes in cellular proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives of acrolein compounds exhibit potent inhibitory effects against hepatitis C virus (HCV) protease. The introduction of a dimethylamino group significantly enhanced the inhibitory potency (IC50 values in the low nanomolar range) .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and A549) showed that this compound exhibits selective cytotoxicity at higher concentrations while sparing normal cells at lower doses. This selectivity is crucial for therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the methoxyphenyl group can significantly alter biological activity. Compounds with more electron-rich substituents showed enhanced interaction with target proteins, indicating a potential pathway for optimizing drug design.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKNYBNGZIOLDO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501271 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53868-28-3 | |

| Record name | (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.